Cas no 88338-63-0 (1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-)
![1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]- structure](https://fr.kuujia.com/scimg/cas/88338-63-0x500.png)
88338-63-0 structure
Nom du produit:1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-
1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]- Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-
- 1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione
- 3,7-Dihydro-1,3-dimethyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H- purine-2,6-dione
- Chinoin 170
- 7-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)theophylline
- Chinoin-170
- 1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-
- AKOS033498178
- DTXSID90236972
- 3,7-Dihydro-1,3-dimethyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-purine-2,6-dione
- 3-((1,3-Dimethylxanthin-7-yl)methyl)-5-methyl-1,2,4-oxadiazole
- 3-(theophyllin-7-ylmethyl)-5-methyl-1,2,4-oxadiazole
- CHEMBL4303231
- Z164701248
- YDA5V2F8HR
- EN300-6492971
- SCHEMBL6438430
- 3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1h-purine-2,6-dione
- 7-[(5-methyl-1,2,4-oxadiazol-3-yl)-methyl]-theophylline
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-
- CH-170
- JBXSBZBZASARMY-UHFFFAOYSA-N
- 88338-63-0
-
- Piscine à noyau: InChI=1S/C11H12N6O3/c1-6-13-7(14-20-6)4-17-5-12-9-8(17)10(18)16(3)11(19)15(9)2/h5H,4H2,1-3H3
- La clé Inchi: JBXSBZBZASARMY-UHFFFAOYSA-N
- Sourire: CC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Propriétés calculées
- Qualité précise: 276.09700
- Masse isotopique unique: 276.097
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 2
- Complexité: 432
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: _0.2
- Surface topologique des pôles: 97.4Ų
Propriétés expérimentales
- Dense: 1.3133 (rough estimate)
- Point d'ébullition: 419.16°C (rough estimate)
- Point d'éclair: 288.6°C
- Indice de réfraction: 1.7000 (estimate)
- Le PSA: 100.74000
- Le LogP: -0.82660
1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6492971-0.05g |
1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
88338-63-0 | 0.05g |
$148.0 | 2023-05-25 |
1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]- Littérature connexe
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
88338-63-0 (1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-) Produits connexes
- 2639433-50-2(tert-butyl 4-{(2-chloro-4-fluorophenyl)methylamino}butanoate)
- 2229033-69-4(tert-butyl N-1-(2-bromo-5-methylphenyl)-2-oxoethyl-N-methylcarbamate)
- 1805064-07-6(Methyl 5-(difluoromethyl)-4-hydroxy-2-iodopyridine-3-carboxylate)
- 1805455-92-8(Ethyl 5-cyano-3-fluoro-2-mercaptobenzoate)
- 879564-46-2(4-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylbenzene-1,3-diol)
- 2121513-46-8(2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester)
- 895442-66-7(N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(4-methylbenzenesulfonyl)acetamide)
- 903312-19-6(N-({5-({(4-methylphenyl)methylcarbamoyl}methyl)sulfanyl-1,3,4-oxadiazol-2-yl}methyl)benzamide)
- 1981254-63-0(4-Chloro-1-(2-methylpropyl)-5-nitropyrazolo[3,4-b]pyridine)
- 1396850-47-7(1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one)
Fournisseurs recommandés
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
